Cobalt;dimethyl(phenyl)phosphane
Description
Structure
3D Structure of Parent
Properties
CAS No. |
65606-15-7 |
|---|---|
Molecular Formula |
C32H44CoP4 |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
cobalt;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/4C8H11P.Co/c4*1-9(2)8-6-4-3-5-7-8;/h4*3-7H,1-2H3; |
InChI Key |
KJBNBGPPIGTLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.[Co] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Dimethyl Phenyl Phosphane Complexes
Controlled Synthesis via Precursor Transformation Routes
The transformation of pre-existing cobalt compounds is a powerful strategy for synthesizing cobalt-dimethyl(phenyl)phosphane complexes. This approach typically involves changing the oxidation state of the cobalt center, either through reduction or oxidation, in the presence of the phosphine (B1218219) ligand to yield the desired product.
Reduction of Cobalt(II) and Cobalt(III) Precursors in the Presence of Dimethyl(phenyl)phosphane
A common and effective method for generating low-valent cobalt-phosphine complexes is the chemical reduction of stable cobalt(II) or cobalt(III) precursors. This process is typically carried out in the presence of dimethyl(phenyl)phosphane, which coordinates to the metal center as it is reduced.
A notable example is the synthesis of novel allyl cobalt(I) complexes. In this methodology, a Co(II) precursor, such as dichlorobis(methyldiphenylphosphane)cobalt(II), is reacted with a conjugated diene like 1,3-butadiene (B125203) or isoprene. researchgate.netmdpi.com The reduction of the Co(II) center is achieved by using a reducing agent, typically metallic zinc powder. mdpi.com This reaction leads to the formation of stable, low-valent allyl cobalt(I) complexes where the phosphine, an allyl group, and a diene molecule are coordinated to the cobalt center. researchgate.netmdpi.com Two such complexes involving dimethyl(phenyl)phosphane have been successfully synthesized and characterized. mdpi.com
Detailed findings show the synthesis of (η³-C₄H₇)(η⁴-C₄H₆)Co(PMePh₂) and (η³-C₅H₉)(η⁴-C₅H₈)Co(PMePh₂), which are formed from the reaction of the corresponding CoCl₂(PMePh₂)₂ precursor with 1,3-butadiene and isoprene, respectively, in the presence of zinc. mdpi.com
Table 1: Synthesis of Allyl Cobalt(I)-Dimethyl(phenyl)phosphane Complexes via Reduction
| Precursor | Diene | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| CoCl₂(PMePh₂)₂ | 1,3-Butadiene | Zinc (Zn) | (η³-C₄H₇)(η⁴-C₄H₆)Co(PMePh₂) | mdpi.com |
| CoCl₂(PMePh₂)₂ | Isoprene | Zinc (Zn) | (η³-C₅H₉)(η⁴-C₅H₈)Co(PMePh₂) | mdpi.com |
In a related approach, the reduction of terphenyl cobalt(II) chloride in the presence of trimethylphosphine (B1194731) (a close analogue of dimethyl(phenyl)phosphane) using potassium graphite (B72142) (KC₈) has been explored. This process is proposed to initially generate a transient Co(I) phosphine intermediate, which then undergoes further reaction. rsc.orgmst.edu These examples underscore the utility of reducing high-valent cobalt salts to access lower-valent phosphine complexes.
Oxidation of Lower Valent Cobalt-Phosphine Species
Conversely, higher oxidation state cobalt-phosphine complexes can be accessed through the oxidation of lower valent species. This strategy is particularly useful for studying the electronic properties and reactivity of a series of related complexes across multiple oxidation states. While direct examples involving dimethyl(phenyl)phosphane are less common in the literature, the principle is well-established for other cobalt-phosphine systems.
For instance, research on a cobalt complex with a bidentate phosphine ligand, cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv), has demonstrated the isolation of a complete series of complexes spanning five oxidation states, from Co(1-) to Co(3+). nih.govresearchgate.net The higher oxidation states in this series are accessed via controlled chemical or electrochemical oxidation of the lower valent precursors. nih.gov This work highlights that the geometry of the complex changes significantly with the oxidation state, from pseudo-tetrahedral for Co(0) and Co(1-) to pseudo-square-planar for Co(I), square-pyramidal for Co(II), and pseudo-octahedral for Co(III), often by coordinating solvent molecules as ancillary ligands. nih.gov
Furthermore, the reaction of a cyclopentadienyl (B1206354) cobalt(II) complex bearing a P₂N₂ phosphine ligand with air results in the oxidation of the phosphine groups to phosphine oxides. chemrxiv.org This reaction demonstrates that the phosphine ligand itself can be susceptible to oxidation, which can induce a "ligand swap," leading to a significant structural reorganization of the complex. chemrxiv.org
Direct Coordination Approaches from Cobalt Salts and Dimethyl(phenyl)phosphane
The most straightforward method for synthesizing cobalt-phosphine complexes is the direct reaction between a simple cobalt salt and the dimethyl(phenyl)phosphane ligand. This approach is widely used to prepare Co(II) phosphine complexes, which can serve as precursors for other syntheses.
The general procedure involves dissolving a cobalt(II) salt, most commonly cobalt(II) chloride (CoCl₂), in an appropriate solvent like ethanol (B145695) or isopropanol (B130326) and adding the phosphine ligand. nih.govyoutube.com The resulting complex often precipitates from the solution and can be isolated by filtration. youtube.com
Influence of Stoichiometry and Reaction Conditions on Complex Formation
The stoichiometry between the cobalt salt and the phosphine ligand is a critical parameter that dictates the structure of the final product. For the reaction of CoCl₂ with monodentate phosphines like dimethyl(phenyl)phosphane, a 1:2 molar ratio of cobalt to phosphine is typically employed to yield tetrahedral complexes of the type [CoCl₂(PMe₂Ph)₂]. nih.govresearchgate.net Using less than two equivalents of the phosphine can lead to mixtures of products or the formation of bridged species.
The influence of stoichiometry is dramatically illustrated in the synthesis of cobalt carbonyl phosphine complexes. The reaction of dicobalt octacarbonyl [Co₂(CO)₈] with a short-bite diphosphine ligand, Ph₂PN(Me)PPh₂, demonstrates that the metal-to-ligand ratio is crucial. mdpi.com A 1:1 ratio yields a diphosphane-bridged dinuclear complex, [Co₂(CO)₆(µ-Medppa)], while a 1:3 ligand-to-dimer ratio results in a disproportionation reaction, forming an ionic complex, [Co(CO)(η²-Medppa)₂][Co(CO)₄]. mdpi.com This highlights how varying the reactant ratios can lead to completely different structural motifs.
Table 2: Effect of Stoichiometry on Cobalt Carbonyl Phosphine Products
| Precursor | Ligand | Co₂(CO)₈ : Ligand Ratio | Resulting Product Type | Reference |
|---|---|---|---|---|
| Co₂(CO)₈ | Medppa | 1 : 1 | Dinuclear Bridged Complex | mdpi.com |
| Co₂(CO)₈ | Medppa | 1 : 3 (Ligand to Dimer) | Ionic Pair Complex | mdpi.com |
Reaction conditions such as solvent and temperature also play a significant role. Solvents like ethanol are often used for the synthesis of CoCl₂(PR₃)₂ complexes because they readily dissolve the cobalt salt while allowing the less polar product to precipitate. nih.govyoutube.com
Utilization of Ancillary Ligands in Complex Synthesis
Ancillary ligands, which are ligands other than dimethyl(phenyl)phosphane, are frequently incorporated to control the coordination environment, stability, and reactivity of the final complex. These can be introduced as part of the cobalt precursor (e.g., the chloride ions in CoCl₂) or added separately during the reaction.
In the synthesis of the allyl cobalt(I) phosphine complexes mentioned previously, the diene (1,3-butadiene or isoprene) is a crucial ancillary ligand that is essential for the formation and stability of the final product. mdpi.com Similarly, the synthesis of mixed-ligand cobalt(II) complexes has been achieved using a primary tetradentate ligand along with a carboxylate, such as benzoate, as an ancillary ligand to form a stable, mononuclear octahedral complex. mdpi.com
The synthesis of catalytically active species often relies on a careful selection of ancillary ligands. For example, well-defined tetrahedral cobalt(I) catalysts for allylic alkylation reactions are prepared from a CoCl(PPh₃)₃ precursor. nih.gov Here, both the chloride and the triphenylphosphine (B44618) can be considered ancillary ligands that are subsequently displaced by more desired bidentate phosphine ligands to generate the active catalyst. nih.gov
Ligand Exchange Methodologies for Functionalized Cobalt-Phosphine Species
Ligand exchange provides a versatile route to new cobalt-phosphine complexes by substituting ligands on a pre-formed coordination complex. This method can be used to introduce dimethyl(phenyl)phosphane onto a cobalt center or to modify a cobalt-dimethyl(phenyl)phosphane complex with other functional ligands.
A clear example of this is the synthesis of cationic Co(I) complexes where the triphenylphosphine ligands in the precursor [CoCl(PPh₃)₃] are readily exchanged for various bidentate phosphine ligands upon reaction. nih.gov This phosphine-for-phosphine exchange is a common strategy for tuning the properties of a metal catalyst.
Ligand exchange is not limited to phosphines. Studies on (salen)cobalt-catalyzed polymerization have shown that ligand exchange can occur between the cobalt complex's axial ligand and the anion of a cocatalyst. mdpi.com This exchange creates new active species in solution and demonstrates that the coordination sphere of a cobalt complex can be dynamic under reaction conditions. mdpi.com While the exchange of ligands like CO for phosphines is a fundamental reaction in organometallic chemistry, direct ligand exchange at a carbon center has also been explored, drawing parallels to the reactivity of transition metal complexes. nih.gov This principle underlines the possibility of displacing other coordinated molecules like dinitrogen, carbon monoxide, or isonitriles with phosphine ligands to access novel complexes.
Purification and Isolation Strategies for Cobalt-Dimethyl(phenyl)phosphane Compounds
The successful synthesis of cobalt-dimethyl(phenyl)phosphane complexes is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, byproducts, and other impurities. While literature specifically detailing the purification of cobalt complexes with the dimethyl(phenyl)phosphane ligand is limited, the methodologies employed are based on well-established techniques for analogous organometallic and coordination compounds, particularly other cobalt phosphine complexes. These strategies exploit differences in solubility, polarity, and crystallinity between the desired product and contaminants. Common methods include precipitation and washing, recrystallization, and various forms of chromatography.
The selection of a suitable purification strategy is dictated by the physical and chemical properties of the target complex, such as its stability in air and moisture, solubility in common organic solvents, and its physical state (e.g., crystalline solid vs. oil). For air- and moisture-sensitive compounds, all purification procedures must be carried out using rigorous anaerobic and anhydrous techniques, such as Schlenk lines or gloveboxes.
Precipitation and Washing
A primary and often initial step in purification involves the precipitation of the crude product from the reaction mixture. This is typically achieved by altering the solvent composition to decrease the solubility of the desired complex. For instance, after the synthesis of a cobalt phosphine complex in a solvent like ethanol or toluene (B28343), the product can often be precipitated and then isolated by filtration. nih.gov
Following initial precipitation, the solid is typically washed with carefully chosen solvents. The goal is to use a solvent in which the desired complex is insoluble, but the impurities are soluble. Common washing solvents for phosphine complexes include low-polarity hydrocarbons like pentane (B18724) and heptane, or ethers like diethyl ether. nih.govnih.gov This process effectively removes soluble byproducts and unreacted ligands.
For example, in the synthesis of related cobalt dichloride phosphine complexes, the crude product, often obtained as an oil or microcrystalline powder after removing the reaction solvent under vacuum, is washed repeatedly with cold pentane to yield a purified powder. nih.gov In other cases, a precipitate formed in the reaction solution is collected on a Schlenk frit and washed several times with dry, degassed diethyl ether to remove contaminants before drying under vacuum. nih.govacs.org
Recrystallization
Recrystallization is the most powerful technique for obtaining highly pure, crystalline cobalt-dimethyl(phenyl)phosphane compounds, which is essential for unambiguous characterization, particularly through single-crystal X-ray diffraction. This method relies on the principle of differential solubility of the compound in a specific solvent or solvent system at varying temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution.
Several recrystallization techniques are employed:
Slow Cooling: A saturated or near-saturated solution of the complex is prepared at an elevated temperature or room temperature and then cooled slowly. For thermally sensitive compounds, this process is often carried out at low temperatures (e.g., -18 °C to -30 °C) to induce crystallization. nih.gov
Vapor Diffusion: This technique is particularly useful for growing high-quality single crystals. A concentrated solution of the complex in one solvent is placed in a vial, which is then placed inside a larger sealed container holding a second solvent (the "anti-solvent") in which the complex is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution of the complex gradually reduces its solubility, leading to the formation of crystals. For instance, vapor diffusion of diethyl ether into a concentrated acetone (B3395972) or acetonitrile (B52724) solution of a cobalt phosphine complex has been successfully used to grow X-ray quality crystals. nih.gov
Solvent Extraction and Crystallization: Continuous extraction with a boiling solvent using a Soxhlet apparatus can be used to separate the complex from insoluble impurities. The hot, saturated extract is then cooled to yield crystals. This method was used for a [(2-methoxyphenyl)diphenylphosphine] cobalt dichloride complex, where the product was extracted with boiling diethyl ether and subsequently crystallized upon cooling. nih.gov
The choice of solvent is crucial and is determined empirically. A good recrystallization solvent will dissolve the compound moderately at high temperatures but poorly at low temperatures. Common solvents for cobalt phosphine complexes include toluene, diethyl ether, acetone, and acetonitrile. nih.govnih.gov
Table 1: Recrystallization Methods for Analogous Cobalt Phosphine Complexes
| Complex Type | Recrystallization Method | Solvent System | Outcome | Reference |
|---|---|---|---|---|
| Cobalt(II) diphenylphosphine (B32561) complex | Slow Cooling | Concentrated supernatant solution cooled to -18 °C | Crystalline product suitable for X-ray studies | nih.gov |
| Cobalt(II) diphenylphosphine complex | Soxhlet extraction followed by cooling | Boiling Diethyl Ether, cooled to -30 °C | Microcrystalline blue powder | nih.gov |
| [Co(dppv)2][BF4]2 | Vapor Diffusion | Acetone / Diethyl Ether | Crystallized solid | nih.gov |
| [Co(dppv)2(NCCH3)y][BX4]2 | Vapor Diffusion | Acetonitrile / Diethyl Ether | X-ray quality crystals | nih.gov |
| [2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine] Cobalt Dichloride | Low-Temperature Recrystallization | Diethyl Ether | Single crystals | nih.gov |
Chromatographic Methods
When precipitation and recrystallization are insufficient for achieving the desired purity, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
Column Chromatography: This is a standard method for purifying organometallic complexes. A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina (B75360). nih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. Separation occurs because components of the mixture move through the column at different rates depending on their polarity and affinity for the stationary phase. For cobalt complexes, basic alumina is sometimes preferred over silica gel to avoid potential decomposition of the complex on the acidic surface of silica. A 20:1 mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) has been used as an eluent to purify a cobalt(II) complex on a basic alumina column. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nih.govnih.gov It is particularly useful for separating closely related compounds or for analytical quantification. Reverse-phase HPLC, often coupled with detectors like UV-Vis or mass spectrometry (MS), is a powerful tool.
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): This advanced technique combines the separation power of liquid chromatography with the element-specific detection of ICP-MS. It allows for the quantitative fractionation and detection of specific metal-organic species, making it a valuable tool for analyzing complex mixtures of organometallic compounds. nsf.gov
Table 2: Chromatographic Purification Techniques for Metal Complexes
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Basic Alumina | 20:1 Dichloromethane / Methanol | Purification of a fine dark blue powder of a Co(II) complex | nih.gov |
| Flash Chromatography | Silica Gel | Hexane / Dichloromethane / Ethyl Acetate (Gradient) | Separation of structurally similar organic compounds, applicable to ligands or stable complexes | biotage.com |
| LC-ICP-MS | C18, Phenyl, Amide | Solvent Gradient | Quantitative fractionation of dissolved organic matter-metal complexes | nsf.gov |
The final choice and sequence of purification steps are tailored to the specific cobalt-dimethyl(phenyl)phosphane complex to achieve the desired level of purity for subsequent characterization and reactivity studies.
Compound List
Table 3: Mentioned Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| Dimethyl(phenyl)phosphane | P(CH₃)₂Ph |
| Cobalt(II) chloride | CoCl₂ |
| (2-Methoxyphenyl)diphenylphosphine | - |
| [2-(1,1-dimethylpropyl)-6-(diphenylphosphino)pyridine] Cobalt Dichloride | - |
| cis-1,2-bis(diphenylphosphino)ethylene | dppv |
| Toluene | C₇H₈ |
| Pentane | C₅H₁₂ |
| Heptane | C₇H₁₆ |
| Diethyl ether | (C₂H₅)₂O |
| Acetone | C₃H₆O |
| Acetonitrile | CH₃CN |
| Ethanol | C₂H₅OH |
| Dichloromethane | CH₂Cl₂ |
| Methanol | CH₃OH |
| Silica Gel | SiO₂ |
| Alumina | Al₂O₃ |
Structural Elucidation and Coordination Chemistry of Cobalt Dimethyl Phenyl Phosphane Complexes
Molecular and Electronic Structural Characterization Techniques
NMR spectroscopy is an indispensable tool for probing the structure of these complexes in solution. By analyzing the magnetic properties of atomic nuclei, researchers can gain insights into the connectivity of atoms and the dynamic processes that may be occurring.
¹H and ¹³C NMR spectra provide detailed information about the organic framework of the dimethyl(phenyl)phosphane ligand upon coordination to a cobalt center. In diamagnetic cobalt complexes, the chemical shifts of the methyl and phenyl protons and carbons are influenced by the coordination event. For instance, the protons of the methyl groups in a free dimethyl(phenyl)phosphane ligand show a characteristic signal that will shift upon coordination to the cobalt ion. chemicalbook.com
Paramagnetic cobalt(II) complexes, with their unpaired electrons, introduce significant changes in the NMR spectra. mdpi.com The signals are often shifted over a much wider range and can be substantially broadened, providing information about the magnetic properties of the complex and the distance of the protons from the paramagnetic metal center. mdpi.com The temperature dependence of these paramagnetic shifts can also offer insights into the conformational dynamics of the complex. mdpi.com
Table 1: Representative ¹H NMR Data
| Compound/Fragment | Chemical Shift (ppm) | Multiplicity | Notes |
| Dimethyl(phenyl)phosphane (PMe₂Ph) | ~1.3 | Doublet | Due to coupling with ³¹P |
| Coordinated PMe₂Ph (Diamagnetic) | Varies | Doublet | Shift depends on the specific complex |
| Coordinated PMe₂Ph (Paramagnetic) | -35 to 35 | Broad | Highly dependent on temperature and distance from Co(II) |
Note: The chemical shifts for coordinated ligands are highly variable and depend on the specific cobalt complex's geometry and electronic structure.
³¹P NMR spectroscopy is particularly powerful for studying phosphine (B1218219) complexes as it directly probes the phosphorus atom of the ligand. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, which changes significantly upon coordination to a metal. uni-muenchen.de The difference in chemical shift between the free phosphine and the coordinated phosphine, known as the coordination shift (Δδ), provides valuable information about the nature of the cobalt-phosphine bond. researchgate.net
For cobalt(I) and cobalt(III) complexes, which are typically diamagnetic, sharp ³¹P NMR signals are observed. In contrast, the ³¹P NMR spectra of paramagnetic cobalt(II) complexes often exhibit very broad signals, sometimes making them difficult to observe. The magnitude of the coordination shift can be influenced by factors such as the geometry of the complex and the nature of the other ligands present. acs.orgnih.gov Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H or even the quadrupolar ⁵⁹Co nucleus in some cases, can provide additional structural information. nih.gov
Table 2: Illustrative ³¹P NMR Coordination Shifts
| Complex Type | Typical ³¹P Chemical Shift Range (ppm) | Coordination Shift (Δδ) | Notes |
| Free PMe₂Ph | ~ -48 | N/A | Reference |
| Diamagnetic Co-PMe₂Ph | Varies widely | Can be positive or negative | Dependent on complex geometry and other ligands |
| Paramagnetic Co(II)-PMe₂Ph | Often very broad | Difficult to determine precisely | Signal broadening due to paramagnetic effects |
Infrared (IR) spectroscopy probes the vibrational frequencies of molecules. In the context of cobalt-dimethyl(phenyl)phosphane complexes, IR spectroscopy is used to identify characteristic vibrations of the phosphine ligand and to gain insight into the strength of the cobalt-phosphine bond. semanticscholar.org The coordination of the phosphine to the cobalt center can lead to subtle shifts in the vibrational frequencies of the P-C and C-H bonds within the ligand.
Of particular interest is the direct observation of the Co-P stretching vibration, which typically appears in the far-infrared region of the spectrum. The frequency of this vibration is a direct measure of the strength of the cobalt-phosphine bond; a higher frequency generally indicates a stronger bond. youtube.com However, these bands can sometimes be weak or obscured by other vibrations.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For cobalt complexes, the UV-Vis spectrum is dominated by two main types of transitions: d-d transitions and charge-transfer transitions. researchgate.netrsc.org
The d-d transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital on the cobalt ion. The energy and intensity of these transitions are dictated by the geometry of the complex and the nature of the ligands, as described by ligand field theory. For example, octahedral and tetrahedral cobalt(II) complexes exhibit characteristic absorption bands in the visible region, which are responsible for their color. researchgate.netlibretexts.org
Charge-transfer transitions involve the movement of an electron between the metal and the ligand. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands and are typically much more intense than d-d transitions. The study of these bands provides insight into the redox properties of the complex. nih.govacs.org
Table 3: General UV-Vis Absorption Characteristics of Cobalt Complexes
| Type of Transition | Typical Wavelength Range | Molar Absorptivity (ε) | Information Gained |
| d-d Transitions | 400 - 800 nm | Low (< 100 M⁻¹cm⁻¹) | Geometry and ligand field strength |
| Charge Transfer | 200 - 500 nm | High (> 1000 M⁻¹cm⁻¹) | Redox properties and electronic structure |
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI-MS), is a crucial technique for confirming the molecular weight and elemental composition of cobalt-dimethyl(phenyl)phosphane complexes. researchgate.net ESI is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the complex, confirming the presence of cobalt, the phosphine ligand, and any other associated ligands or counter-ions. The isotopic pattern of cobalt (¹⁰⁰% ⁵⁹Co) and other elements can further aid in the confirmation of the assigned formula. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Cobalt Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as cobalt(II) (d⁷) complexes. The EPR spectrum is sensitive to the coordination environment of the cobalt center, providing insights into the geometry and the nature of the metal-ligand bonding. In the context of cobalt-dimethyl(phenyl)phosphane complexes, EPR studies can reveal the ground electronic state and the delocalization of the unpaired electron onto the phosphine ligands.
For high-spin Co(II) complexes, which are common, the interpretation of EPR spectra can be complex due to large g-anisotropy and zero-field splitting. However, the hyperfine coupling to the ⁵⁹Co nucleus (I = 7/2) and superhyperfine coupling to the ³¹P nucleus (I = 1/2) of the phosphine ligands provide a wealth of structural information.
Table 1: Illustrative EPR Parameters for Low-Spin Cobalt(II) Phosphine Complexes
| Complex Geometry | g-values | ⁵⁹Co Hyperfine Coupling (A) | Reference |
| Square Pyramidal | g⊥ > g∥ ≈ gₑ | Strong A∥ | nih.gov |
| Octahedral | g⊥ > g∥ ≈ gₑ | Strong A⊥ | nih.gov |
This table provides a generalized illustration of expected EPR parameters based on studies of analogous cobalt(II) phosphine complexes. Specific values for cobalt-dimethyl(phenyl)phosphane would require dedicated experimental investigation.
Cyclic Voltammetry for Redox Potential Determination and Electrochemical Behavior
Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of cobalt-dimethyl(phenyl)phosphane complexes. By measuring the current response to a varying potential, CV can determine the formal reduction potentials of the Co(III)/Co(II), Co(II)/Co(I), and other redox couples. This information is crucial for understanding the feasibility of the complex to participate in electron transfer reactions, a key step in many catalytic cycles.
The electrochemical behavior of cobalt phosphine complexes is highly dependent on the coordination environment and the nature of the other ligands present. For example, studies on cobalt(II) diphenylazodioxide complexes have shown quasireversible redox couples corresponding to the Co(II)/Co(I) reduction. csuohio.eduresearchgate.net The reversibility of these processes can be influenced by factors such as ligand dissociation upon reduction. csuohio.edu
Table 2: Representative Redox Potentials for Cobalt Phosphine Complexes
| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| Co(III)/Co(II) | Varies with ligand | CH₂Cl₂ / [NBu₄][PF₆] | nih.gov |
| Co(II)/Co(I) | -0.670 | Not Specified | csuohio.edu |
This table presents example redox potentials from related cobalt complexes to illustrate the type of data obtained from cyclic voltammetry. The specific redox potentials for cobalt-dimethyl(phenyl)phosphane complexes would be influenced by the full coordination sphere.
The study of a series of cobalt(II) bis(phosphine) complexes with varying axial ligands has demonstrated that the coordination environment significantly impacts the electrochemical properties. nih.gov This highlights the importance of CV in probing the electronic consequences of structural changes in cobalt-dimethyl(phenyl)phosphane complexes.
Crystallographic Investigations of Molecular Geometry and Solid-State Packing
Single-Crystal X-ray Diffraction for Definitive Structural Determination
While a specific crystal structure for a simple "Cobalt;dimethyl(phenyl)phosphane" was not found in the provided search results, the structures of numerous cobalt-phosphine complexes have been determined, providing a basis for predicting the expected structural features. For instance, the crystal structure of dimethyl(phenyl)phosphine sulfide (B99878) has been reported, providing data on the P-C and P=S bond lengths and angles within the ligand itself. nih.gov
Analysis of Coordination Geometries Around the Cobalt Center
The coordination geometry around the cobalt center in complexes with dimethyl(phenyl)phosphane can vary depending on the oxidation state of the cobalt, the number of phosphine ligands, and the nature of any other co-ligands. Common geometries include square planar, trigonal bipyramidal, and square pyramidal.
Square planar geometry is relatively rare for cobalt(II) complexes but can be stabilized by certain ligand sets. A notable example is a four-coordinate cobalt(II) complex with two bidentate phosphine ligands, which was found to be rigorously planar. nih.govresearchgate.net The stabilization of such a geometry is a delicate balance of ligand field stabilization energy and steric factors. Distorted square planar geometries are more common, arising from steric strain or electronic effects.
Table 3: Illustrative Bond Angles for a Square Planar Cobalt(II) Phosphine Complex
| Bond | Angle (°) | Reference |
| P-Co-P (trans) | 180 | researchgate.net |
| P-Co-P (cis) | 90 (ideal) | researchgate.net |
This table is based on an example of a rigorously planar cobalt(II) bis(diphosphine) complex and serves as an ideal reference. Actual bond angles in distorted square planar cobalt-dimethyl(phenyl)phosphane complexes would deviate from these values.
Five-coordinate geometries, such as trigonal bipyramidal and square pyramidal, are very common for cobalt(II) phosphine complexes. The choice between these two geometries is often subtle and can be influenced by the steric bulk of the ligands and crystal packing forces.
In a trigonal bipyramidal arrangement, the ligands occupy two axial and three equatorial positions. Spectroscopic and X-ray diffraction studies of complexes like [CoBr₂(PPhF₂)₃] have confirmed a trigonal-bipyramidal geometry with the phosphine ligands in both axial and equatorial sites. rsc.org
A square pyramidal geometry features a cobalt atom at the apex of a pyramid with four basal ligands and one axial ligand. The distortion from an ideal square pyramid is common, with the cobalt atom often displaced from the basal plane towards the axial ligand. researchgate.net
Table 4: Illustrative Bond Lengths for a Trigonal Bipyramidal Cobalt(II) Phosphine Complex
| Bond | Bond Length (Å) | Reference |
| Co–P (axial) | ~2.16 | rsc.org |
| Co–P (equatorial) | ~2.12 | rsc.org |
| Co–Br (equatorial) | ~2.37-2.38 | rsc.org |
This table provides example bond lengths from a trigonal bipyramidal cobalt(II) complex with a different phosphine ligand. These values offer a reasonable approximation for what might be expected in analogous cobalt-dimethyl(phenyl)phosphane complexes.
Octahedral and Distorted Octahedral Geometries
The coordination chemistry of cobalt complexes reveals a prevalence of octahedral and distorted octahedral geometries, which are significantly influenced by the metal's oxidation state and the nature of the coordinating ligands. For cobalt(III), a d6 metal center, a low-spin, regular octahedral geometry is strongly favored as it maximizes the crystal-field stabilization energy (CFSE). acs.org In such arrangements, the six ligands are positioned symmetrically around the central cobalt atom, defining the vertices of an octahedron with approximately 90° angles between adjacent ligands. mdpi.com While specific crystal structures of simple octahedral cobalt(III) complexes with six dimethyl(phenyl)phosphane ligands are not extensively documented in readily available literature, octahedral cobalt(III) complexes with other phosphine ligands are well-known, establishing a benchmark for expected structural parameters. mdpi.comrsc.org
Less Common Geometries (e.g., Two-Legged Piano Stool)
Beyond the more common tetrahedral and octahedral arrangements, cobalt-phosphine complexes can adopt less conventional coordination geometries, such as the "piano-stool" structure. numberanalytics.com This geometry is characteristic of half-sandwich compounds, where a cyclic polyhapto ligand (the "seat" of the stool) is bound to a metal center, which is also coordinated by a number of other ligands that form the "legs". numberanalytics.com
A "two-legged piano stool" complex would feature a cyclic ligand and two additional monodentate ligands. While examples involving cobalt with two dimethyl(phenyl)phosphane ligands are not prominent, the versatility of the dimethyl(phenyl)phosphane ligand is demonstrated in a related molybdenum complex, [(η⁶-PhPMe₂)Mo(PMe₂Ph)₃] . In this fascinating structure, one of the dimethyl(phenyl)phosphane ligands coordinates to the molybdenum center not through its phosphorus atom, but through the π-system of its phenyl ring, acting as a 6-electron donor (η⁶) to form the piano stool's "seat". testbook.com The other three PMe₂Ph ligands act as the "legs" of the stool in this particular three-legged example.
This mode of coordination highlights the potential for the phenyl group of the dimethyl(phenyl)phosphane ligand to participate directly in bonding, a feature that could lead to the formation of such less common geometries with cobalt under appropriate synthetic conditions. Other cobalt piano-stool complexes, such as those supported by bis(phosphino)amine ligands, have been synthesized and studied, confirming the accessibility of this structural motif for cobalt. nih.govresearchgate.net
Below is a table of selected structural data for the piano-stool complex where a PMe₂Ph ligand demonstrates η⁶-coordination.
| Complex | Metal | Geometry | Key Feature | Reference |
|---|---|---|---|---|
| [(η⁶-PhPMe₂)Mo(PMe₂Ph)₃] | Molybdenum (Mo) | Three-Legged Piano Stool | One PMe₂Ph ligand coordinates via its phenyl ring (η⁶). | testbook.com |
Intermolecular Interactions and Crystal Packing Motifs
The solid-state arrangement of cobalt-dimethyl(phenyl)phosphane complexes is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than the covalent bonds holding the complex together, dictate the crystal packing, density, and solubility of the material. The primary interactions are typically van der Waals forces, arising from temporary fluctuations in electron density between the methyl and phenyl groups of the phosphine ligands on adjacent molecules.
More specific interactions can also be identified. A Hirshfeld surface analysis performed on the related compound dimethyl(phenyl)phosphine sulfide provides insight into the types of close contacts the ligand's substituents are likely to form. nih.gov The analysis revealed that H···H contacts account for the largest percentage of interactions on the surface (58.1%), followed by S···H/H···S (13.4%) and C···H/H···C contacts (11.7%). nih.gov For a cobalt complex, one would expect similar significant contributions from H···H and C···H interactions between the phenyl and methyl groups of the phosphine ligands. Furthermore, in complexes containing anionic ligands (e.g., halides), weak C–H···X hydrogen bonds can form between the hydrogen atoms of the phosphine ligands and the anionic ligand on a neighboring complex, further influencing the three-dimensional crystal lattice. nih.gov
Cobalt Oxidation States and Electronic Configurations within Dimethyl(phenyl)phosphane Complexes
A defining characteristic of cobalt chemistry is its ability to exist in a range of oxidation states, each with a distinct number of d-electrons that profoundly influences the geometry and reactivity of its complexes. acs.orgrsc.org In complexes with redox-innocent ligands such as dimethyl(phenyl)phosphane, the formal oxidation state of the cobalt center can typically be varied from Co(-I) to Co(III). acs.org The phosphine ligands are crucial in stabilizing this electronic flexibility. numberanalytics.com
Analysis of d-Electron Counts and Their Impact on Coordination Geometry
The number of electrons in the d-orbitals of the cobalt center is a primary determinant of the complex's coordination geometry, a concept well-explained by ligand field theory. acs.orgnih.gov A change in the d-electron count, brought about by a redox reaction, often leads to a predictable change in the preferred molecular structure to achieve maximum crystal-field stabilization energy. acs.org
A comprehensive study on a series of cobalt complexes with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv) provides an excellent model for the expected behavior of cobalt-dimethyl(phenyl)phosphane systems. This series, spanning five oxidation states, showcases the direct correlation between the d-electron count and the resulting geometry. acs.orgacs.org
The following interactive table summarizes the relationship between the cobalt oxidation state, its d-electron count, the resulting electronic configuration, and the idealized geometry as predicted by crystal-field theory and observed in model phosphine complexes. acs.orgacs.org
| Oxidation State | d-Electron Count | Low-Spin Configuration | Idealized Geometry | Observed Geometry in Model System [Co(dppv)₂]ⁿ |
|---|---|---|---|---|
| Co(III) | d⁶ | t₂g⁶ e_g⁰ | Octahedral | Pseudo-octahedral |
| Co(II) | d⁷ | t₂g⁶ e_g¹ | Five-Coordinate (e.g., Square Pyramidal) | Square Pyramidal |
| Co(I) | d⁸ | t₂g⁶ e_g² | Square Planar | Pseudo-square-planar |
| Co(0) | d⁹ | t₂g⁶ e_g³ | Tetrahedral (Distorted) | Pseudo-tetrahedral |
| Co(-I) | d¹⁰ | t₂g⁶ e_g⁴ | Tetrahedral | Pseudo-tetrahedral |
Data derived from the [Co(dppv)₂(CH₃CN)ₓ]ⁿ redox series, which serves as a model for cobalt-phosphine complexes. acs.orgacs.org
Redox Series and Interconversion Pathways Between Oxidation States
The ability of cobalt-phosphine complexes to access multiple oxidation states allows for the existence of redox series, where a single complex can be reversibly oxidized or reduced in a stepwise manner. acs.org These interconversions are fundamental to the application of these complexes in catalysis, where the metal center often cycles between different oxidation states. rsc.org
Cyclic voltammetry is a key technique used to study these interconversion pathways. A reversible redox event on a cyclic voltammogram indicates that the complex can be converted to a different oxidation state and then converted back to its original state without decomposition. The potential at which these events occur provides thermodynamic information about the stability of each oxidation state. researchgate.net
The cobalt complex with the dppv ligand, [Co(dppv)₂]²⁺ , exhibits a remarkable redox series with one reversible oxidation and three reversible reductions, allowing for the isolation and structural characterization of all five members from Co(III) to Co(-I). acs.orgnih.gov This demonstrates that phosphine ligands can support a wide range of electron densities at the cobalt center.
Catalytic Applications of Cobalt Dimethyl Phenyl Phosphane Systems in Organic Transformations
Hydroformylation and Related Carbonylation Reactions
Hydroformylation, or the oxo process, is a critical industrial reaction that converts alkenes, hydrogen, and carbon monoxide into aldehydes. The catalyst plays a crucial role in determining the rate, selectivity, and efficiency of this transformation. Cobalt modified with phosphine (B1218219) ligands like dimethyl(phenyl)phosphane is a key player in this field.
The generally accepted mechanism for hydroformylation catalyzed by phosphine-modified cobalt complexes follows the core principles of the Heck and Breslow cycle. The active catalyst is typically a cobalt-hydrido-carbonyl-phosphine species, such as HCo(CO)₃(PMe₂Ph). The catalytic cycle is understood to proceed through a series of fundamental steps:
Ligand Dissociation: An 18-electron complex like HCo(CO)₃(PMe₂Ph) may first dissociate a CO ligand to create a vacant coordination site, forming a 16-electron species.
Alkene Coordination: The alkene substrate coordinates to the unsaturated cobalt center.
Migratory Insertion: The cobalt-hydride bond undergoes migratory insertion to form a cobalt-alkyl intermediate. This step is crucial as it dictates the regioselectivity of the reaction.
CO-Coordination and Insertion: A molecule of carbon monoxide coordinates to the cobalt center, followed by migratory insertion of the alkyl group onto the carbonyl ligand, forming a cobalt-acyl species.
Oxidative Addition and Reductive Elimination: The cycle is typically completed by the reaction with H₂, followed by reductive elimination of the aldehyde product, regenerating the cobalt-hydride catalyst.
A primary challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity—the ratio of the desired linear (n) aldehyde to the branched (iso) aldehyde. This ratio (n/iso) is heavily influenced by the steric bulk and electronic properties of the ligands on the cobalt catalyst.
Steric Effects: Bulkier phosphine ligands tend to favor the formation of the linear aldehyde by sterically hindering the formation of the more crowded branched cobalt-alkyl intermediate.
Electronic Effects: More electron-donating phosphines can increase the electron density on the cobalt center, which can also influence the n/iso ratio.
The dimethyl(phenyl)phosphane ligand is considered to be less sterically bulky than triarylphosphines like triphenylphosphine (B44618) (PPh₃). Its electronic properties, being more electron-donating than PPh₃ due to the methyl groups, also play a significant role. However, specific quantitative data from detailed regioselectivity studies for hydroformylation catalyzed by a pure cobalt-dimethyl(phenyl)phosphane system is not widely available in the scientific literature.
The performance of a hydroformylation catalyst is judged by its activity (rate), selectivity, and stability under reaction conditions. Cobalt-based catalysts are known for their cost-effectiveness compared to rhodium, although rhodium systems often exhibit higher activity and selectivity under milder conditions.
For cobalt catalysts modified with various phosphine ligands, the nature of the phosphine is paramount. Studies comparing a series of phosphine ligands have shown that the reaction rates are influenced by the phosphine's electron-donating ability. For less bulky, symmetrical phosphines, the rates were found to follow a clear trend. urv.catbath.ac.uk
| Ligand (L) in HCo(CO)₃L | Relative Hydroformylation Rate | Electronic Property |
| PEt₃ | < | More Electron-Donating |
| PMe₂Ph | ~ PEtPh₂ | Intermediate |
| PPh₃ | < | Less Electron-Donating |
| P(4-ClC₆H₄)₃ | < | Least Electron-Donating |
This table illustrates the general trend in reaction rates based on the electronic nature of the phosphine ligand. The rate increases as the ligand becomes less electron-donating in this specific series. urv.catbath.ac.uk
This comparison indicates that the dimethyl(phenyl)phosphane ligand imparts a moderate activity to the cobalt catalyst, positioning it between the more strongly donating alkylphosphines and the less donating triarylphosphines in this specific series. urv.catbath.ac.uk
Hydrogenation and Asymmetric Hydrogenation Processes
Hydrogenation is a fundamental chemical process involving the addition of hydrogen across a multiple bond. Cobalt complexes have emerged as promising catalysts for these reactions, offering an alternative to more expensive precious metals.
The catalytic hydrogenation of unsaturated carbon-carbon bonds in alkenes and alkynes is a vital transformation in organic synthesis. However, the application of cobalt complexes specifically ligated with only dimethyl(phenyl)phosphane for this purpose is not well-documented in the reviewed scientific literature.
The reduction of polar multiple bonds, such as the carbonyl group (C=O) in ketones and aldehydes or the imine group (C=N), provides access to valuable alcohols and amines. While cobalt catalysis is an active area of research for these transformations, reports on the use of a well-defined cobalt-dimethyl(phenyl)phosphane system as the primary catalyst for these specific reductions are not readily found in the surveyed literature.
Polymerization and Oligomerization Reactions
Cobalt complexes containing phosphine ligands are highly effective catalysts for the polymerization and oligomerization of olefins and dienes. The structure of the phosphine ligand is a critical determinant of the catalytic activity and, most importantly, the stereochemistry of the resulting polymer.
Catalyst systems combining cobalt(II) chloride complexes of monodentate phosphines, including dimethyl(phenyl)phosphane (PMePh₂), with methylaluminoxane (B55162) (MAO) as a cocatalyst are particularly effective for the polymerization of 1,3-dienes like 1,3-butadiene (B125203). nih.govmdpi.com In contrast to catalyst systems without a phosphine ligand, which typically yield poly(1,3-butadiene) with a very high cis-1,4 content (around 97%), the presence of a phosphine ligand on the cobalt atom steers the reaction towards the formation of 1,2-polymers. nih.govunibo.it
Specifically, catalyst systems based on CoCl₂(PMePh₂)₂/MAO predominantly produce 1,2-polybutadiene. nih.gov The proposed mechanism suggests that an active species is formed where a single phosphine ligand remains coordinated to the cobalt center, along with the growing polymer chain (bonded via a η³-allyl group) and the coordinated monomer. nih.gov The presence of this phosphine ligand is believed to be directly responsible for promoting the 1,2-insertion of the diene monomer. nih.govunibo.it Novel allyl cobalt phosphine complexes, including (η³-C₄H₇)(η⁴-C₄H₆)Co(PMePh₂), have been synthesized and characterized, providing further insight into the structure of potential catalytic intermediates. mdpi.comsemanticscholar.org While these allyl complexes alone did not polymerize 1,3-dienes, their activation with MAO initiated polymerization. mdpi.comsemanticscholar.org
The table below summarizes typical results for the polymerization of 1,3-butadiene using a cobalt complex with a triphenylphosphine ligand, which behaves similarly to dimethyl(phenyl)phosphane, in conjunction with MAO. The data illustrates the influence of the Al/Co molar ratio on the polymer microstructure.
| Catalyst System | Al/Co Molar Ratio | Yield (%) | Microstructure (% 1,2) | Microstructure (% cis-1,4) |
|---|---|---|---|---|
| CoCl₂(PPh₃)₂/MAO | 100 | 96 | 84.1 | 15.9 |
| CoCl₂(PPh₃)₂/MAO | 200 | 98 | 70.5 | 29.5 |
| CoCl₂(PPh₃)₂/MAO | 500 | 92 | 25.6 | 74.4 |
| CoCl₂(PPh₃)₂/MAO | 1000 | 85 | 1.8 | 98.2 |
Data adapted from research on cobalt diphenylphosphine (B32561) complexes, which exhibit similar behavior to dimethyl(phenyl)phosphane systems. The shift in microstructure is attributed to the removal of the phosphine ligand from the cobalt center at high MAO concentrations. nih.gov
Tacticity, the stereochemical arrangement of chiral centers in a polymer's main chain, is a crucial property that influences its physical characteristics. In the polymerization of 1,3-dienes catalyzed by cobalt-phosphine systems, the structure of the phosphine ligand exerts significant control over the tacticity of the resulting polymer. nih.govunibo.it For 1,2-polybutadiene, the tacticity can be syndiotactic, isotactic, or atactic.
Oligomerization and polymerization are often competing reaction pathways. For late transition metals like cobalt, the relative rates of chain propagation versus chain transfer (such as β-hydride elimination) determine whether short-chain oligomers or long-chain polymers are formed. acs.org Cobalt(II) pyridinediimine complexes, for example, have been shown to catalyze either the polymerization or the oligomerization of ethylene, depending on the precise ligand structure. acs.org
In cobalt-phosphine catalyzed reactions of 1,3-dienes, an equilibrium can exist between the active catalytic species responsible for different outcomes. For instance, at very high MAO-to-cobalt ratios, it is proposed that the phosphine ligand can be partially or fully removed from the cobalt center. unibo.it This leads to a "naked" cobalt site that is active for cis-1,4 polymerization, competing with the phosphine-containing species that produces 1,2-polymers. nih.govunibo.it This shift from a 1,2-selective pathway to a cis-1,4-selective one demonstrates how reaction conditions can alter the catalytic pathway, effectively moving from a specific type of polymerization to another, rather than towards simple oligomerization.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H–X molecule across an unsaturated bond, are powerful tools for organic synthesis. Cobalt-phosphine systems have shown promise in catalyzing such transformations on alkynes.
The regioselective hydroallylation of alkynes involves the addition of an allyl group and a hydrogen atom across a carbon-carbon triple bond. While specific studies on the hydroallylation of alkynes using cobalt-dimethyl(phenyl)phosphane were not prominent, the reactivity of related cobalt-phosphine systems provides a basis for understanding this transformation. Ternary catalytic systems composed of cobalt salts, phosphine ligands, and Grignard reagents are known to promote the hydroarylation of internal alkynes with high regio- and stereoselectivity. nih.gov Mechanistic studies suggest these reactions proceed via a chelation-assisted oxidative addition of a C-H bond to the cobalt center, followed by insertion of the alkyne into the resulting Co-H bond. nih.gov
Similarly, cobalt(I) complexes with bidentate phosphine ligands are highly effective catalysts for the regioselective allylic alkylation of carbonates, proceeding through a Co(I)/Co(III) catalytic cycle. nih.gov A plausible pathway for hydroallylation would involve the formation of a cobalt-hydride species, which would then undergo regioselective insertion of the alkyne to form a cobalt-vinyl intermediate. Subsequent reaction with an allyl source would yield the hydroallylation product and regenerate the active cobalt catalyst. The phosphine ligand, in this case dimethyl(phenyl)phosphane, would be critical in stabilizing the cobalt intermediates and influencing the regioselectivity of the alkyne insertion step.
Despite extensive and targeted searches for literature on the catalytic applications of "Cobalt;dimethyl(phenyl)phosphane" systems, there is a significant lack of specific research data to fulfill the requirements of the requested article. The available scientific literature predominantly focuses on cobalt catalysts with other, often more complex, phosphine ligands for the outlined organic transformations. While general principles of cobalt catalysis with phosphines are discussed, detailed research findings, including reaction conditions, yields, and substrate scope specifically for the dimethyl(phenyl)phosphane ligand in these contexts, are not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" strictly adhering to the provided outline. The specific data required to populate the sections and subsections on Selective Hydroaminomethylation of Olefins, Diels-Alder Cycloaddition Reactions, Pauson-Khand Reactions, N-Alkylation of Amines via Borrowing Hydrogen Methodology, C-H Borylation Catalysis, and Oxidative Coupling Reactions for this particular cobalt-phosphine system are not present in the search results.
Additional Organometallic Transformations
Epoxide Ring-Opening and Hydrolytic Kinetic Resolution
The application of cobalt complexes bearing monodentate phosphine ligands, such as dimethyl(phenyl)phosphane, for the ring-opening of epoxides is not a widely documented area of research. The predominant cobalt-based systems utilized for such transformations, particularly for the highly efficient hydrolytic kinetic resolution (HKR) of terminal epoxides, are chiral Cobalt(III)-salen complexes. nih.govnih.gov
The Jacobsen-Katsuki reaction, which employs these chiral (salen)Co(III) catalysts, facilitates the HKR of racemic terminal epoxides using water as a nucleophile. This method is renowned for its practical utility, affording both the unreacted epoxide and the resulting 1,2-diol product in exceptionally high enantiomeric purity. nih.gov The mechanism is understood to involve a cooperative bimetallic pathway where one cobalt complex functions as a Lewis acid to activate the epoxide, while a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov This highly developed system demonstrates remarkable substrate scope and scalability, making it a benchmark for asymmetric epoxide hydrolysis. nih.govmdpi.com While other nucleophiles can be used with cobalt-salen systems, the specific use of cobalt-dimethyl(phenyl)phosphane complexes in this context remains largely unexplored in the scientific literature.
Dinitrogen Activation and Functionalization
The transformation of atmospheric dinitrogen (N₂), an exceptionally inert molecule, into valuable nitrogen-containing compounds under mild conditions is a paramount challenge in chemistry. Cobalt complexes supported by phosphine ligands have emerged as promising systems for the activation and subsequent functionalization of N₂. While direct studies on cobalt-dimethyl(phenyl)phosphane may be limited, analogous systems, particularly those using triphenylphosphine (PPh₃), provide significant insight into the catalytic potential.
Research has demonstrated that cobalt-phosphine complexes can catalyze the reductive silylation of dinitrogen. In a representative system, a cobalt(I) complex, hydridodinitrogentris(triphenylphosphine)cobalt(I) (CoH(N₂)(PPh₃)₃), acts as a precatalyst for the formation of tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃). mdpi.com The reaction proceeds by combining dinitrogen gas with a reducing agent, typically sodium metal, and an electrophilic silicon source like trimethylsilyl (B98337) chloride (Me₃SiCl). mdpi.com
The phosphine ligands are crucial for stabilizing the low-valent cobalt center required for N₂ binding and activation. However, studies indicate that the initial complex, such as CoH(N₂)(PPh₃)₃, is a precatalyst that transforms into the catalytically active species under the reaction conditions. mdpi.com The exact nature of the active catalyst is complex and may not be a simple, stable dinitrogen complex.
The effectiveness of this catalytic silylation is influenced by the choice of the initial cobalt source and the solvent, as summarized in the table below based on studies with triphenylphosphine analogues.
| Cobalt Precursor | Solvent | Equivalents of N(SiMe₃)₃ per Co atom |
|---|---|---|
| CoH(N₂)(PPh₃)₃ | THF | 6.7 |
| Cobaltocene | THF | 7.8 |
| CoCl₂(PPh₃)₂ | THF | 1.8 |
| CoCl(PPh₃)₃ | THF | 4.5 |
| CoH(N₂)(PPh₃)₃ | Diethyl ether | 5.0 |
| CoH(N₂)(PPh₃)₃ | Benzene | 0.0 |
Conditions: Reaction of N₂ with sodium and Me₃SiCl in the specified solvent.
This body of work highlights that cobalt complexes supported by simple phosphine ligands can effectively mediate N-Si bond formation from dinitrogen. Further research into related systems, including those with chelating pincer-phosphine ligands, continues to advance the field, aiming for more efficient and versatile catalytic N₂ functionalization. rsc.orgnih.gov
Mechanistic Investigations of Cobalt Dimethyl Phenyl Phosphane Catalysis
Elucidation of Elementary Reaction Steps in Catalytic Cycles
Catalytic cycles are composed of a sequence of fundamental organometallic reactions. The specific nature of the phosphine (B1218219) ligand, such as dimethyl(phenyl)phosphane, influences the kinetics and thermodynamics of each step.
Ligand Association and Dissociation Kinetics
Ligand exchange is a fundamental process in catalysis, enabling substrate binding and product release. The kinetics of association and dissociation of ligands like dimethyl(phenyl)phosphane are crucial for catalytic turnover. In many catalytic cycles, the dissociation of a phosphine ligand is a prerequisite to create a vacant coordination site for substrate activation.
The substitution of phosphine ligands is often influenced by their electronic and steric properties. For instance, the replacement of triphenylphosphine (B44618) (PPh3) by the more compact and strongly σ-basic dimethyl(phenyl)phosphane (PMe2Ph) in a ruthenium carbonyl complex proceeds readily at room temperature, indicating facile exchange kinetics. anu.edu.au While this example involves ruthenium, the principles are applicable to cobalt systems. In cobalt(III) complexes with general tertiary phosphines, studies have shown that coordinated phosphine ligands can be displaced by other bases, and the kinetic and thermodynamic parameters for these exchange reactions can be determined. researchgate.net The rate of these exchange reactions can be influenced by factors such as the nature of the solvent and the electronic properties of other ligands in the coordination sphere. acs.org
The dynamic equilibrium of ligand dissociation can be represented as: [Co(L)n(PMe2Ph)] <=> [Co(L)n] + PMe2Ph (where L represents other ligands in the cobalt complex)
The lability of ligands is a key factor; for example, in some cobalt complexes, the reduction of the metal center from Co(III) to Co(II) can trigger the dissociation of a bound acetonitrile (B52724) ligand, highlighting the interplay between the metal's oxidation state and ligand coordination. osti.gov
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and its reverse, reductive elimination, are core steps in many catalytic cycles, involving changes in the oxidation state and coordination number of the cobalt center.
Oxidative Addition: In this step, a substrate molecule adds to the metal center, breaking a bond within the substrate and increasing the metal's oxidation state by two. For a Co(I) precursor, this would lead to a Co(III) intermediate. While numerous examples exist for various cobalt-phosphine systems, specific studies on Co-PMe2Ph are illustrative. A key example is the reaction of Co(0) precursors with diborane(4) (B1213185) compounds. The reaction between [Co(PMe2Ph)4] and B2(cat)2 (cat = 1,2-O2C6H4) affords the paramagnetic Co(II) bisboryl complex [Co(PMe2Ph)3{B(cat)}2]. bris.ac.uk This reaction represents a net oxidative process, though the detailed mechanism may be complex, potentially involving Co(I) and Co(III) species. bris.ac.uk
Reductive Elimination: This is the product-forming step where two ligands on the metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state by two. For instance, a Co(III) intermediate could undergo reductive elimination to form a C-C or C-heteroatom bond and regenerate a Co(I) active species. researchgate.net In cobalt-catalyzed cross-coupling reactions, the final step is often the reductive elimination of the coupled product from a cobalt(III) intermediate. researchgate.net
A generalized Co(I)/Co(III) catalytic cycle involving these steps is depicted below:
Oxidative Addition: [Co(I)(PMe2Ph)n] + R-X -> [Co(III)(PMe2Ph)n(R)(X)]
Transmetalation/Ligand Exchange: A nucleophile (Nu-) replaces X.
Reductive Elimination: [Co(III)(PMe2Ph)n(R)(Nu)] -> [Co(I)(PMe2Ph)n] + R-Nu
Migratory Insertion Processes (e.g., Alkene, Alkyne, CO Insertion)
Migratory insertion is another crucial elementary step where an unsaturated ligand, such as an alkene, alkyne, or carbon monoxide (CO), inserts into an adjacent metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond).
While direct examples within cobalt-dimethyl(phenyl)phosphane catalysis are not extensively documented in isolation, analogous systems provide clear mechanistic evidence. For instance, studies on osmium clusters containing the PMe2Ph ligand have detailed the migratory insertion of CO. sci-hub.se Similarly, the insertion of alkynes into metal-carbon bonds is a well-established process. In dicobalt carbonyl complexes, alkynes can undergo complex transformations that involve insertion steps. rsc.org The mechanism of alkyne insertion into metal-element bonds has been computationally studied for related coinage metals, revealing a process driven by charge transfer from the metal-element bond to the alkyne's π* orbital. nih.gov
A representative migratory insertion of an alkene into a cobalt-hydride bond is: [Co(PMe2Ph)n(H)(η2-CH2=CHR)] -> [Co(PMe2Ph)n(CH2CH2R)]
This step is fundamental in catalytic hydrogenation and hydroformylation reactions, creating an alkyl-cobalt intermediate that can undergo further reactions.
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) pathways are vital in reactions involving changes in both proton and electron inventories, such as in hydrogenation or water splitting catalysis. These mechanisms can proceed through stepwise pathways (electron transfer followed by proton transfer, ET-PT, or vice-versa, PT-ET) or through a concerted pathway (CPET) where both events occur in a single kinetic step.
Mechanistic studies on the formation of cobalt(III)-hydride complexes reveal the intricacies of PCET. osti.gov In one detailed study of a related cobalt-phosphine system, the formation of a stable Co(III)-hydride product was shown to occur via a sequence involving:
Reduction of the initial Co(III) complex to a Co(II) species.
Dissociation of a ligand to create an open coordination site.
A second reduction from Co(II) to a Co(I) species.
Protonation of the complex, which may occur at the ligand or the metal.
Tautomerization to yield the final, stable Co(III)-hydride. osti.gov
The specific pathway and kinetics are dictated by factors like the reduction potentials of the complex, the pKa of the proton source, and the structural reorganization required upon electron transfer. osti.gov
Substrate Isomerization and Rearrangement Processes
During catalysis, substrates or intermediates can undergo isomerization or rearrangement, which can be either a productive part of the main catalytic cycle or a competing side reaction. Cobalt-phosphine complexes are known to catalyze such transformations.
A pertinent example, although on a different metal center, involves the isomerization of a ruthenium vinylidene complex to its corresponding alkyne tautomer, a reaction facilitated by PMe2Ph ligands: [Ru(=C=CHR)(L)n] <=> [Ru(C≡CR)(H)(L)n]. acs.org This type of rearrangement is critical in alkyne functionalization reactions. Another relevant process is the tautomerization between methylene (B1212753) and methyl groups on a triosmium cluster containing a PMe2Ph ligand, demonstrating the mobility of hydrogen atoms within the coordination sphere. acs.org In catalytic alkene hydrogenation, the isomerization of terminal alkenes to internal alkenes can also occur, competing with the desired hydrogenation. nih.gov
Identification and Characterization of Catalytically Active Intermediates
A central goal of mechanistic investigations is the direct observation and characterization of transient intermediates to validate proposed catalytic cycles. Spectroscopic and crystallographic techniques are indispensable for this purpose.
A key success in this area has been the isolation and characterization of the paramagnetic cobalt(II) bisboryl complex, [Co(PMe2Ph)3{B(cat)}2] (where cat = catecholato). This species is formed from the reaction of a Co(0) precursor, [Co(PMe2Ph)4], with the diboron (B99234) reagent B2(cat)2. bris.ac.uk Its structure has been confirmed by single-crystal X-ray diffraction, providing valuable data on its geometry. bris.ac.ukurv.cat
| Parameter | Value | Significance |
|---|---|---|
| Co–B Bond Length | ~1.95 Å | Indicates a direct interaction between cobalt and the boron centers. |
| Co–P Bond Length | ~2.21-2.25 Å | Typical bond lengths for coordinated dimethyl(phenyl)phosphane ligands. bris.ac.uk |
| B–Co–B Angle | ~71.2° | An acute angle suggesting a significant interaction between the two boryl ligands. bris.ac.uk |
| B–B Distance | ~2.185 Å | Unusually short, suggesting a weak bonding interaction persists between the boron atoms upon coordination. bris.ac.uk |
This intermediate was further characterized by Electron Spin Resonance (ESR) spectroscopy, confirming its paramagnetic nature and providing information about the electronic environment of the cobalt center. bris.ac.uk The ESR data is consistent with a single unpaired electron residing primarily in a dz2 orbital. bris.ac.uk
In other systems, intermediates are often too reactive to isolate but can be characterized in solution. NMR spectroscopy is a powerful tool for this purpose. For example, hydride signals in 1H NMR, typically found at very high field (up to -20 ppm), are diagnostic for metal-hydride intermediates. acs.org Similarly, 31P NMR can track the coordination and dissociation of phosphine ligands throughout a reaction.
| Intermediate Type | Spectroscopic Technique | Key Signature | Reference |
|---|---|---|---|
| Bridging Hydride Methylene Cluster | 1H NMR | Hydride signals at δ -15.48 and -20.56 ppm; Methylene protons at δ 5.04 and 4.24 ppm. | acs.org |
| Bridging Hydride Methyl Tautomer | 1H NMR | Hydride signal at δ -14.85 ppm; Methyl protons at δ -3.65 ppm. | acs.org |
| Hydride Alkynyl Cluster | 1H NMR | Bridging hydride signal at δ -16.51 ppm. | acs.org |
| Carbonyl-containing Clusters | IR Spectroscopy | Strong ν(CO) bands in the 1900-2100 cm-1 region. | acs.orgacs.org |
These characterization studies are fundamental to confirming proposed mechanisms and understanding how ligands like dimethyl(phenyl)phosphane modulate the structure and reactivity of catalytic species.
Determination of Rate-Limiting Steps and Turnover-Determining Steps
Substrate Concentration Dependence: The reaction order with respect to each reactant (e.g., substrate, oxidant, or reductant) is determined. For instance, a first-order dependence on a substrate suggests it is involved in the rate-limiting step, possibly in a binding or oxidative addition step. Conversely, a zero-order dependence implies that the substrate is consumed in a fast step after the rate-limiting step.
Catalyst and Ligand Concentration Dependence: The reaction order with respect to the cobalt precursor and the dimethyl(phenyl)phosphane ligand provides insight into the nature of the active catalyst. A first-order dependence on the cobalt concentration is common. The dependence on ligand concentration can be more complex; an inhibitory effect (negative order) might suggest that ligand dissociation is required to generate a more active, coordinatively unsaturated species prior to or during the rate-limiting step.
Kinetic Isotope Effect (KIE): By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can determine if a specific bond is broken in the rate-limiting step. A significant KIE (kH/kD > 1) for a C-H bond, for example, would indicate that C-H bond activation is a turnover-limiting process.
Hammett Analysis: For reactions involving substituted aromatic substrates, a Hammett plot can reveal information about charge distribution in the transition state of the rate-limiting step. acs.orgwikipedia.org A positive slope (ρ) suggests a buildup of negative charge (or loss of positive charge) in the transition state, while a negative slope indicates the opposite. wikipedia.org
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for mapping the entire energy profile of a catalytic cycle. acs.orgwikipedia.org By calculating the Gibbs free energy of all intermediates and transition states, the step with the highest activation barrier can be identified as the turnover-limiting step. wikipedia.org For a Co-PMe₂Ph catalyzed reaction, this would involve modeling potential steps such as ligand association/dissociation, oxidative addition, migratory insertion, and reductive elimination.
A hypothetical energy profile for a catalytic cycle is shown below, where the highest energy barrier corresponds to the turnover-determining step.
| Catalytic Step | Description | Relative Free Energy (kcal/mol) |
| A | Resting State Catalyst | 0 |
| TS1 | Transition state for substrate binding | +15 |
| B | Catalyst-substrate complex | +5 |
| TS2 | Transition state for oxidative addition | +25 |
| C | Oxidative addition product | +10 |
| TS3 | Transition state for reductive elimination | +20 |
| D | Product complex | -5 |
| This is a hypothetical data table for illustrative purposes. |
In this example, the oxidative addition (B → C) has the highest activation barrier (20 kcal/mol relative to B) and would be considered the turnover-limiting step.
Probing Metal-Ligand Cooperativity and its Role in Catalysis
Metal-ligand cooperativity (MLC) describes a scenario where the ligand is not a mere spectator but actively participates in bond-making or bond-breaking events during a catalytic reaction. uu.nl This can occur through several modes, including the ligand acting as a Lewis base/acid, participating in redox events (as a redox-active ligand), or through aromatization/dearomatization cycles. uu.nldigitellinc.com
For a simple monodentate ligand like dimethyl(phenyl)phosphane, the most common forms of MLC are less likely compared to more complex pincer or redox-active ligands. digitellinc.comacs.org The PMe₂Ph ligand is generally considered a redox-innocent spectator ligand that primarily influences the metal center's properties through its electronic (σ-donating, π-accepting) and steric profile.
However, to rigorously probe for any potential MLC involving a Co-PMe₂Ph system, the following investigations would be necessary:
Structural and Spectroscopic Analysis of Intermediates: The isolation and characterization (e.g., via X-ray crystallography) of catalytic intermediates could provide evidence of ligand participation. nih.gov For example, unusual bond lengths or angles within the phosphine ligand that change during the catalytic cycle might suggest ligand-based reactivity.
Probing for Ligand-Based Reactivity: Isotopic labeling of the ligand itself could trace its involvement. If a proton or other group were to be transferred from the ligand to a substrate, this could be detected. However, for PMe₂Ph, which lacks acidic protons or obvious reactive sites, this type of classical bifunctional catalysis is improbable.
Redox Non-Innocence Studies: Electrochemical studies, such as cyclic voltammetry, performed on the cobalt complex can help determine if the ligand is involved in redox processes. A redox-innocent ligand, like most simple phosphines, does not get oxidized or reduced within the potential range of the metal's own redox events. In contrast, a redox-active ligand would show its own distinct redox waves, indicating it can act as an electron reservoir. uu.nl Studies on cobalt complexes with bidentate phosphine ligands have shown the ligands to be redox-innocent, with all redox events centered on the metal. It is highly probable that the monodentate PMe₂Ph would behave similarly.
Given the nature of the dimethyl(phenyl)phosphane ligand, its role in cobalt catalysis is almost certainly confined to that of a classic spectator ligand. Its function is to modulate the steric and electronic environment of the cobalt center, thereby influencing key catalytic steps like substrate binding, activation, and product release, rather than participating directly in bond transformations through metal-ligand cooperativity.
Theoretical and Computational Studies of Cobalt Dimethyl Phenyl Phosphane Systems
Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation
DFT calculations allow researchers to model complex chemical reactions at the molecular level, providing a framework to understand how cobalt complexes bearing the dimethyl(phenyl)phosphane ligand catalyze chemical transformations. This approach is crucial for mapping out the entire catalytic cycle, identifying key intermediates, and understanding the energetic factors that control the reaction rate and outcome.
A primary application of DFT in catalysis is the calculation of reaction energy profiles. This involves mapping the potential energy surface of a reaction, which charts the energy of the system as reactants are converted into products. By locating the minima on this surface, which correspond to stable intermediates, and the saddle points, which represent transition states, a complete step-by-step mechanism can be constructed. weebly.comwikipedia.org
| Step | Description | Key Computational Output |
| Geometry Optimization | Finding the lowest energy structure for reactants, intermediates, and products. | Optimized 3D coordinates, bond lengths, and angles. |
| Transition State Search | Locating the saddle point on the potential energy surface connecting two minima. | Geometry of the transition state and a single imaginary frequency. |
| Frequency Calculation | Confirming the nature of stationary points and obtaining thermodynamic data. | Zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy. |
| Reaction Profile | Plotting the relative free energies of all species in the catalytic cycle. | Gibbs free energy barriers (ΔG‡) and reaction energies (ΔGr). |
This interactive table outlines the typical workflow for calculating a reaction energy profile using DFT.
Many cobalt-catalyzed reactions can yield multiple isomers. DFT calculations are instrumental in predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product). nih.gov This is achieved by calculating the energy barriers of the transition states leading to the different possible products. According to transition state theory, the product formed via the lowest energy barrier will be the major product.
In the context of cobalt-PMe₂Ph systems, for instance in a hydroformylation or cross-coupling reaction, the ligand's electronic and steric properties influence the geometry and energy of the competing transition states. DFT studies can elucidate the subtle non-covalent interactions (e.g., steric repulsion, hydrogen bonding) within the transition state structure that favor one pathway over another. nih.gov Frontier Molecular Orbital (FMO) analysis is another tool used alongside DFT to rationalize regioselectivity, by examining the interaction between the catalyst's and substrate's highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). nih.gov
Understanding the electronic structure of catalytic intermediates is key to explaining their reactivity. DFT calculations provide detailed information about how electrons are distributed within a molecule. For cobalt-dimethyl(phenyl)phosphane complexes, this includes analyzing the d-orbital splitting of the cobalt center, the nature of the cobalt-phosphorus bond, and the charge distribution across the entire complex. nih.govmdpi.com
These analyses can reveal, for example, how the σ-donating and π-accepting properties of the dimethyl(phenyl)phosphane ligand modulate the electron density at the cobalt center. This, in turn, affects the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. wikipedia.org Techniques such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated wavefunctions to quantify bond orders, atomic charges, and orbital interactions, providing a detailed picture of the bonding in transient species that are often impossible to study experimentally. nih.govmdpi.com
Computational Analysis of Ligand Electronic and Steric Effects
The success of a homogeneous catalyst is profoundly dependent on the properties of its ligands. The dimethyl(phenyl)phosphane ligand's behavior is defined by its unique combination of electronic and steric characteristics, which can be quantified using computational methods.
To systematically compare different phosphine (B1218219) ligands, Tolman introduced the concepts of the cone angle (θ) as a measure of steric bulk and the electronic parameter (ν) as a measure of electron-donating ability. scirp.orgunits.itcapes.gov.br
The Tolman Cone Angle (θ) represents the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's atoms. wikipedia.orglibretexts.org It provides a quantitative measure of the steric hindrance around the metal center. libretexts.org While originally determined from physical models, cone angles are now routinely and more accurately calculated using the DFT-optimized geometries of metal-phosphine complexes. rsc.orgnsf.gov
The Tolman Electronic Parameter (TEP) is determined experimentally from the A₁ C-O stretching frequency (ν(CO)) in LNi(CO)₃ complexes. wikipedia.orgunits.it Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding into the CO anti-bonding orbitals, weakening the C-O bond and lowering the ν(CO) frequency. wikipedia.org DFT calculations can accurately predict these vibrational frequencies, allowing for the computational determination of the TEP for a vast array of ligands. nih.gov
For dimethyl(phenyl)phosphane (PMe₂Ph), these parameters place it as a ligand of intermediate steric bulk and strong electron-donating capacity, between trimethylphosphine (B1194731) (PMe₃) and triphenylphosphine (B44618) (PPh₃).
| Ligand Parameter | Value for Dimethyl(phenyl)phosphane (PMe₂Ph) | Description |
| Tolman Cone Angle (θ) | 122° | A measure of the ligand's steric bulk. units.itacs.org |
| Tolman Electronic Parameter (TEP) | 2066.7 cm⁻¹ | A measure of the ligand's net electron-donating ability (lower value indicates stronger donation). |
This interactive table summarizes the key steric and electronic parameters for the dimethyl(phenyl)phosphane ligand.
The quantified steric and electronic parameters of dimethyl(phenyl)phosphane can be correlated with the observed performance of its cobalt complexes in catalysis. Computational studies play a crucial role in establishing and rationalizing these structure-activity relationships.
Steric Effects : The moderate cone angle of PMe₂Ph (122°) is significant. It is large enough to promote the dissociation of other ligands to create a vacant coordination site necessary for substrate binding, but often not so large as to completely block substrate access. DFT calculations can model how this specific steric profile influences the stability of intermediates and the barriers to key steps like reductive elimination, which is often facilitated by sterically demanding ligands.
Computational Insights into Metal-Ligand Bond Energies and Stability
Theoretical and computational chemistry provides a powerful lens for understanding the intricacies of metal-ligand bonding in cobalt-phosphine complexes. While specific studies focusing exclusively on cobalt;dimethyl(phenyl)phosphane are limited in the public domain, extensive research on analogous cobalt(II) complexes with other phosphine ligands, such as those containing diphenylphosphine (B32561) or bidentate phosphine groups, offers significant insights into the nature of the cobalt-phosphorus bond and the stability of these systems. Density Functional Theory (DFT) has emerged as a particularly valuable tool in this regard, enabling the calculation of geometric parameters, bond energies, and electronic structures.
Studies on a series of cobalt(II) complexes with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv) have demonstrated how the coordination environment and the oxidation state of the cobalt center influence the Co-P bond. acs.orgnih.govacs.org For instance, the average Co-P bond length has been observed to elongate as the coordination number of the cobalt center increases. nih.gov This is illustrated in the table below, which shows a slight increase in the Co-P bond length as the coordination changes from 4-coordinate to 5-coordinate and then to 6-coordinate with the addition of axial acetonitrile (B52724) ligands.
| Compound/Complex | Coordination Number | Average Co-P Bond Length (Å) |
| [Co(dppv)₂]²⁺ | 4 | ~2.23 |
| [Co(dppv)₂(NCCH₃)]²⁺ | 5 | ~2.26 |
| [Co(dppv)₂(NCCH₃)₂]²⁺ | 6 | ~2.28 |
This table presents representative data for analogous cobalt-phosphine complexes to illustrate the trends in Co-P bond lengths with changing coordination number. Data is derived from studies on cobalt complexes with cis-1,2-bis(diphenylphosphino)ethylene (dppv). acs.orgnih.gov
This trend suggests that as more ligands bind to the cobalt center, the steric and electronic repulsion leads to a weakening and lengthening of the individual Co-P bonds.
In the context of dimethyl(phenyl)phosphane, the presence of both alkyl (methyl) and aryl (phenyl) groups on the phosphorus atom would create a specific electronic and steric profile that influences the Co-P bond. The methyl groups are electron-donating, which would increase the electron density on the phosphorus and enhance its σ-donating capability. The phenyl group, with its π-system, could participate in π-interactions. Computational models would be invaluable in quantifying these effects and predicting the bond dissociation energy of the Co-PMP bond, a direct measure of its stability.
DFT studies have also been employed to investigate reaction mechanisms involving cobalt-phosphine complexes. For example, in catalytic cycles, the stability of the metal-ligand bond is crucial for the catalyst's lifetime and efficiency. Computational modeling can predict the energy barriers for ligand association and dissociation, providing insights into the lability of the phosphine ligand.
Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects (If applicable to found research)
For a complex like this compound, MD simulations could be particularly insightful in several ways:
Ligand Flexibility: The dimethyl(phenyl)phosphane ligand possesses a degree of conformational flexibility due to the rotation around the P-C bonds. MD simulations could map the potential energy surface associated with these rotations, identifying the most stable conformations of the ligand when coordinated to the cobalt center. This is important as the ligand's conformation can influence the steric environment around the metal, which in turn can affect the complex's reactivity and catalytic activity.
Solvent Effects: The interaction of the complex with solvent molecules can significantly impact its stability and behavior. MD simulations explicitly include solvent molecules, allowing for the study of the solvation shell around the complex. This can reveal how solvent molecules arrange themselves around the ligand and the metal center, and how they might participate in or interfere with reactions. For example, simulations could show the formation of hydrogen bonds between protic solvents and the complex, or the preferential orientation of polar solvent molecules.
Dynamic Behavior of the Coordination Sphere: MD simulations can be used to observe the dynamic fluctuations of the Co-P bond length and the bond angles within the coordination sphere. This can provide a more realistic picture of the complex's structure in solution compared to the static picture from X-ray crystallography, which represents an averaged structure in the solid state. These simulations can also help in understanding the mechanism of ligand exchange processes by visualizing the approach and departure of ligands from the cobalt center.
A hypothetical MD simulation of a this compound complex in a solvent like water or toluene (B28343) would involve setting up a simulation box containing the complex and a large number of solvent molecules. The interactions between all atoms would be described by a force field, and the trajectories of the atoms would be calculated over time by solving Newton's equations of motion. Analysis of these trajectories would provide the insights mentioned above. While this remains a prospective study for this specific compound, the success of MD simulations with other cobalt complexes underscores its value for future research in this area. nih.gov
Ligand Design Principles and Structure Reactivity Relationships in Cobalt Dimethyl Phenyl Phosphane Catalysis
Tuning Steric Environment at the Cobalt Center through Phosphine (B1218219) Substitution
The steric environment around a metal catalyst's active site is a critical factor that governs its activity and selectivity. This spatial arrangement can influence substrate approach, stabilize reactive intermediates, and prevent undesirable side reactions. numberanalytics.com In cobalt complexes featuring dimethyl(phenyl)phosphane (PMe₂Ph), the steric bulk can be systematically tuned by modifying the substituents on the phosphorus atom.
The most widely accepted metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). numberanalytics.com This angle represents the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the ligand's outermost atoms. A larger cone angle signifies greater steric hindrance. For the parent dimethyl(phenyl)phosphane ligand, the steric profile is moderate. However, strategic substitution allows for precise control over the steric congestion at the cobalt center. For instance, replacing the methyl groups with bulkier alkyl groups (e.g., ethyl, isopropyl) or introducing substituents at the ortho positions of the phenyl ring would lead to a significant increase in the cone angle. Conversely, replacing the phenyl group with a smaller alkyl group would decrease it.
This modulation of steric hindrance directly impacts catalytic performance. In reactions like hydroformylation, increased steric bulk on the phosphine ligand can favor the formation of linear aldehyde products by discouraging the formation of the bulkier branched intermediate. nih.gov In olefin polymerization, catalysts with less bulky substituents have been shown to attain higher activity. nih.gov
Below is a data table illustrating the effect of hypothetical substitutions on the steric parameters of dimethyl(phenyl)phosphane.
| Ligand | Substitution | Expected Tolman Cone Angle (θ) | Potential Catalytic Impact |
| PMe₂Ph | (Parent Ligand) | ~122° | Baseline reactivity and selectivity. |
| P(iPr)₂Ph | Methyl to Isopropyl | Larger (>135°) | Increased selectivity for linear products in hydroformylation. |
| PMe₂(2,6-Me₂-C₆H₃) | Ortho-substitution on Phenyl | Larger (>130°) | Enhanced steric shielding of the cobalt center. |
| PEt₃ | Phenyl to Ethyl | Smaller (~132°, but different electronics) | Altered substrate accessibility and product distribution. |
Note: Cone angle values are estimates based on related known phosphines. Actual values require experimental determination or calculation.
Modulation of Electronic Properties of Cobalt through Phosphine Basicity and π-Acidity
The electronic properties of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, are as crucial as its steric profile. numberanalytics.com These properties are described by the ligand's σ-basicity (electron donation from the phosphorus lone pair to the metal) and π-acidity (acceptance of electron density from metal d-orbitals into the P-C σ* antibonding orbitals).
The Tolman electronic parameter (TEP) is an experimental measure of a phosphine ligand's net electron-donating ability, determined by the A₁ C-O stretching frequency (ν(CO)) in a [LNi(CO)₃] complex. wikipedia.org A lower ν(CO) value indicates a more electron-donating (more basic) phosphine, as the increased electron density on the nickel is back-donated to the CO antibonding orbitals, weakening the C-O bond. wikipedia.org
For cobalt;dimethyl(phenyl)phosphane, the electronic nature can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. For example, a methoxy (B1213986) group at the para-position (-OMe) would increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor and resulting in a lower TEP value. Conversely, a trifluoromethyl group (-CF₃) would decrease the ligand's basicity, leading to a higher TEP value. researchgate.net
These electronic modifications directly influence the cobalt center's reactivity. Increased electron density on the cobalt can enhance its nucleophilicity and promote oxidative addition steps. In contrast, more electron-withdrawing ligands can make the cobalt center more electrophilic and facilitate reductive elimination. In cobalt-catalyzed hydroformylation, the use of electron-donating phosphines strengthens the Co-CO bond, which can increase catalyst stability but may also slow down the reaction rate, which is dependent on CO dissociation. nih.gov
The following table demonstrates how substitutions on the phenyl ring of PMe₂Ph could modulate its electronic properties.
| Ligand | Phenyl Ring Substituent | Expected Electronic Effect | Predicted TEP (ν(CO) in cm⁻¹) |
| PMe₂(p-OMe-C₆H₄) | para-Methoxy (EDG) | Stronger σ-donor | Lower than PMe₂Ph |
| PMe₂Ph | None | Baseline | ~2066.5 cm⁻¹ (Similar to PPh₂Me) |
| PMe₂(p-F-C₆H₄) | para-Fluoro (EWG) | Weaker σ-donor | Higher than PMe₂Ph |
| PMe₂(p-CF₃-C₆H₄) | para-Trifluoromethyl (EWG) | Significantly weaker σ-donor | Significantly higher than PMe₂Ph |
Note: TEP values are predictions based on established electronic trends. wikipedia.org
Impact of Phosphine Denticity and Chelate Ring Size on Coordination and Catalysis
While dimethyl(phenyl)phosphane is a monodentate ligand, binding to the cobalt center through a single phosphorus atom, it can serve as a building block for multidentate ligands. By linking two or more PMe₂Ph units with an organic backbone, bidentate (diphosphine) or tridentate ligands can be created. The number of donor atoms defines the ligand's denticity.
The use of chelating diphosphine ligands often imparts greater stability to the catalytic complex compared to two separate monodentate ligands, an observation known as the chelate effect. acs.org This increased stability can prevent ligand dissociation, which is often a first step toward catalyst decomposition. nih.gov
The length and nature of the linker between the phosphorus atoms determine the chelate ring size and the natural bite angle of the ligand. The bite angle is the P-Co-P angle in the coordinated complex. This geometric constraint has a profound impact on the geometry of the active site and, consequently, on catalytic selectivity. For example, in cobalt(III) EDDA-type complexes, the chelate ring size of ancillary ligands has been shown to influence the circular dichroism spectra, indicating a significant structural impact. nih.gov A small chelate ring (e.g., from a one- or two-carbon linker) will enforce a small bite angle, while a longer, more flexible linker allows for a larger bite angle. This can influence the regioselectivity of catalytic reactions by altering the steric environment in a predictable manner.
The table below outlines hypothetical bidentate ligands derived from dimethyl(phenyl)phosphane and their potential structural features.
| Ligand Name | Linker (X) in (PhMeP)₂-X | Chelate Ring Size | Expected Bite Angle | Potential Catalytic Effect |
| 1,2-Bis(methylphenylphosphino)ethane | -CH₂CH₂- | 5-membered | Small (~85°) | High stability, rigid geometry, may favor specific selectivities. |
| 1,3-Bis(methylphenylphosphino)propane | -CH₂CH₂CH₂- | 6-membered | Medium (~90°) | Increased flexibility compared to 5-membered ring. |
| 1,4-Bis(methylphenylphosphino)butane | -CH₂(CH₂)₂CH₂- | 7-membered | Large (>95°) | Greater flexibility, potentially allowing access to different transition states. |
Development of Chiral Phosphine Ligands for Enantioselective Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a critical field in modern chemistry. The development of chiral phosphine ligands has been instrumental in the success of many enantioselective transformations. acs.org A non-chiral precatalyst like this compound can be rendered a powerful asymmetric catalyst by introducing chirality into the phosphine ligand itself.
There are several strategies to make a derivative of dimethyl(phenyl)phosphane chiral:
P-Stereogenic Center: The phosphorus atom itself can be a chiral center if it bears three different substituents (in this case, methyl, phenyl, and another group, plus the lone pair). The synthesis of such P-chiral compounds is a significant challenge but offers direct control over the chiral environment at the metal. dicp.ac.cn
Chiral Backbone: Two PMe₂ units can be linked by a chiral backbone, such as those derived from natural products or other chiral synthons. The chirality of the backbone is then relayed to the active site.
Chiral Substituents: Attaching a chiral group to the phenyl ring or replacing one of the methyl groups with a chiral substituent can also induce asymmetry.
Once coordinated to cobalt, these chiral ligands create a stereochemically defined pocket around the metal center. This chiral environment forces the incoming substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. Cobalt complexes featuring chiral ligands have been successfully employed in various asymmetric reactions, including hydrogenation and carbon-carbon bond-forming reactions. acs.orgnih.gov Recently, even catalysts where the chirality resides solely on the cobalt metal center, supported by achiral ligands, have been developed, highlighting the diverse approaches to asymmetric catalysis. nih.gov
| Chiral Ligand Strategy | Example Modification on PMe₂Ph Scaffold | Target Asymmetric Reaction |
| P-Stereogenic | (R)-Ethyl(methyl)(phenyl)phosphine | Asymmetric Hydrogenation |
| Chiral Backbone | (2R,3R)-Bis(methylphenylphosphino)butane | Asymmetric Allylic Alkylation |
| Chiral Substituent | PMe₂-(1-phenylethyl) | Enantioselective C-H Functionalization |
Post-Synthetic Ligand Modification and its Effect on Catalytic Performance
Post-synthetic modification (PSM) is a powerful strategy for generating a library of catalysts from a single, common precursor complex. Instead of synthesizing each new ligand and its corresponding cobalt complex from scratch, a functionalized cobalt-phosphine complex is prepared and then chemically altered. This approach allows for rapid fine-tuning of the catalyst's properties.
For the this compound system, this could be achieved by first preparing a complex where the phenyl group is functionalized with a reactive handle, for example, para-bromodimethyl(phenyl)phosphane. After coordination to the cobalt center, this bromide can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a wide range of different electronic and steric groups.
This methodology has been applied to modify catalyst surfaces and materials, for instance, by reacting cobalt phosphide (B1233454) with phosphine sulfides to introduce sulfur in a controlled manner, thereby tuning its catalytic properties for hydrogenation. nih.gov The principles are directly transferable to molecular catalysts. The key advantage of PSM is that the robust Co-P bond remains intact while the peripheral functionality of the ligand is altered. This enables a systematic study of how subtle changes in the ligand's secondary coordination sphere affect the catalytic performance, without the complication of re-synthesizing and purifying each new complex.
Ligand Degradation Pathways under Catalytic Conditions and Stabilization Strategies
The lifetime and robustness of a catalyst are critical for its practical application. Under the often harsh conditions of catalysis (high temperatures, pressures, reactive substrates), phosphine ligands can degrade, leading to catalyst deactivation. For this compound, common degradation pathways include:
Oxidation: The phosphorus(III) center is susceptible to oxidation to a phosphorus(V) phosphine oxide (P(O)Me₂Ph). Phosphine oxides are generally poor ligands for cobalt, and their formation leads to the decomposition of the active catalytic species.
P-C Bond Cleavage: At high temperatures, the bonds between phosphorus and its carbon substituents can break. This is particularly a concern for P-Aryl bonds.
Ligand Dissociation: The dissociation of the phosphine ligand from the cobalt center can expose a coordination site on the metal, which can be a prerequisite for catalyst decomposition into bulk cobalt metal, especially in processes like hydroformylation. nih.gov
Steric Shielding: Introducing bulky substituents on the ligand, as discussed in section 7.1, can physically protect the phosphorus atom and the Co-P bond from attack by other reagents.
Chelation: Incorporating the phosphine into a bidentate or tridentate structure (section 7.3) dramatically increases its binding affinity to the cobalt center due to the chelate effect. This significantly reduces ligand dissociation and subsequent degradation pathways. nih.gov
Electronic Tuning: While less direct, modifying the electronic properties can strengthen the Co-P bond, making dissociation less likely.
By understanding these degradation pathways, more robust and long-lived catalysts based on the this compound framework can be rationally designed.
Emerging Research Directions and Future Outlook
Development of More Sustainable and Earth-Abundant Cobalt Catalyst Systems
The development of catalysts based on earth-abundant metals is a cornerstone of sustainable chemistry. Cobalt, being significantly more abundant than precious metals like rhodium, iridium, and palladium, offers a cost-effective and environmentally benign alternative for a wide range of catalytic processes. The use of cobalt complexes, including those with dimethyl(phenyl)phosphane, aligns with this overarching goal of enhancing sustainability in chemical synthesis.
Research in this area is focused on designing cobalt catalyst systems that are not only derived from an abundant metal but are also highly efficient and recyclable, further bolstering their green credentials. While extensive studies are available for a broad range of cobalt-phosphine complexes, detailed investigations into the sustainability metrics of catalysts specifically bearing the dimethyl(phenyl)phosphane ligand are an emerging area of interest. The simplicity and accessibility of PMe₂Ph make it an attractive ligand for developing practical and sustainable catalytic systems.
Exploration of Novel Reactivity and Substrate Scope in Cobalt-Catalyzed Reactions
A significant driving force in catalysis research is the discovery of novel chemical transformations and the expansion of substrate scope for existing reactions. Cobalt-phosphine complexes have demonstrated versatile reactivity in a variety of catalytic processes, including hydrogenation, hydroformylation, cross-coupling, and polymerization. princeton.edumdpi.com
The electronic and steric properties of the phosphine (B1218219) ligand play a crucial role in determining the reactivity and selectivity of the cobalt catalyst. nih.gov Dimethyl(phenyl)phosphane, with its intermediate basicity and moderate steric bulk, can impart unique reactivity to cobalt centers. habitablefuture.org For instance, cobalt(II) complexes with substituted diphenylphosphine (B32561) ligands have been utilized in the polymerization of 1,3-butadiene (B125203). mdpi.comnih.gov While these studies provide a basis for understanding the role of phosphine ligands, dedicated research into the novel reactivity of cobalt complexes specifically with dimethyl(phenyl)phosphane is a key area for future exploration. Uncovering new catalytic applications and expanding the range of compatible substrates for Co-PMe₂Ph systems remains a promising avenue for investigation.
Integration of Computational and Experimental Methodologies for Rational Catalyst Design
The synergy between computational and experimental chemistry has become a powerful tool for the rational design of catalysts. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, catalyst stability, and the electronic and steric factors that govern catalytic performance. princeton.edumdpi.comresearchgate.net This predictive power can guide the synthesis of more efficient and selective catalysts.
In the context of cobalt-phosphine catalysis, computational studies have been employed to elucidate reaction pathways and to understand the influence of ligand architecture on catalytic outcomes. princeton.edu For instance, DFT calculations have been used to study the electronic effects of substituents on cobalt phthalocyanine (B1677752) catalysts in CO₂ reduction. mdpi.com While these methodologies are broadly applied, specific and detailed computational studies on cobalt complexes with dimethyl(phenyl)phosphane are less prevalent in the literature. The integration of computational modeling with experimental work will be crucial for the rational design of next-generation Co-PMe₂Ph catalysts with tailored properties for specific applications.
Advances in Spectroscopic Techniques for In Situ and Operando Mechanistic Studies
Understanding the mechanism of a catalytic reaction is paramount for its optimization and improvement. In situ and operando spectroscopic techniques, which allow for the observation of the catalyst under actual reaction conditions, are invaluable for elucidating reaction intermediates and understanding the dynamic nature of the catalytic cycle. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) have been instrumental in studying the mechanisms of cobalt-catalyzed reactions.
Design of Multifunctional Cobalt-Phosphine Catalysts and Tandem Catalysis
Multifunctional catalysts, which can catalyze multiple sequential reactions in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The design of such catalysts often involves the incorporation of multiple active sites or functionalities within a single molecular framework. Similarly, tandem catalysis, where two or more distinct catalytic cycles operate concurrently to produce a complex product from simple starting materials, represents a powerful strategy in modern organic synthesis.
The development of multifunctional cobalt-phosphine catalysts is an active area of research. For instance, phosphine-oxide cobalt(II) complexes have been shown to be effective precatalysts for the dehydrogenation of alcohols, which can then be coupled with other reactions to synthesize imines and quinolines in a one-pot fashion. nih.gov While these examples showcase the potential of cobalt-phosphine systems in multifunctional and tandem catalysis, the specific application of cobalt;dimethyl(phenyl)phosphane in such systems is not yet widely reported. Designing multifunctional catalysts around a Co-PMe₂Ph core presents an exciting opportunity for future research.
Applications in Green Chemistry and Sustainable Chemical Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of earth-abundant cobalt catalysts is inherently aligned with these principles. Beyond the choice of metal, the development of catalytic processes that are highly efficient, operate under mild conditions, and utilize renewable feedstocks are key objectives.
Cobalt-phosphine catalysts have found applications in various green chemical transformations. For example, cobalt nanoparticle catalysts have been developed for the N-alkylation of amides with alcohols, a reaction that produces water as the only byproduct. While the broader class of cobalt-phosphine catalysts is being explored for green applications, specific and detailed studies on the use of this compound in sustainable chemical synthesis are still emerging. Future work will likely focus on demonstrating the utility of Co-PMe₂Ph catalysts in a wider range of green transformations, with a focus on high atom economy and the use of sustainable solvents and reagents.
Extension to Polyphosphorus Ligand Architectures
The electronic and steric properties of phosphine ligands are critical determinants of the performance of a metal catalyst. While monodentate phosphines like dimethyl(phenyl)phosphane offer simplicity and ease of synthesis, the development of polydentate phosphine ligands (e.g., bidentate, tridentate, and pincer ligands) has provided access to catalysts with enhanced stability and selectivity. researchgate.netnih.gov
The transition from monodentate to polydentate ligand architectures represents a key strategy in catalyst development. For instance, bis(phosphine) cobalt complexes have been extensively studied for asymmetric hydrogenation reactions. princeton.edu The rationale for moving to more complex ligand architectures often stems from the desire to create a more defined and stable coordination environment around the metal center. While the focus of this article is on dimethyl(phenyl)phosphane, it is important to recognize that the knowledge gained from studying such simple systems provides a valuable foundation for the design of more complex polyphosphorus ligand architectures for advanced cobalt catalysts. Future research will likely continue to explore the continuum from simple monodentate ligands to sophisticated polydentate systems to fine-tune the properties of cobalt catalysts for specific and challenging chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for cobalt;dimethyl(phenyl)phosphane complexes?
- Methodological Answer : Synthesis typically involves reacting cobalt salts (e.g., CoCl₂) with dimethyl(phenyl)phosphane under inert atmospheres (argon/nitrogen) to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are used, with reaction temperatures between −78°C and ambient conditions to control ligand coordination . Characterization includes:
- X-ray crystallography to determine molecular geometry (e.g., bond angles, coordination modes) .
- NMR spectroscopy (³¹P, ¹H) to confirm ligand binding and electronic environment .
- Elemental analysis to verify stoichiometry .
Q. How does the dimethyl(phenyl)phosphane ligand influence the electronic structure of cobalt complexes?
- Methodological Answer : The phosphane ligand acts as a σ-donor and weak π-acceptor, modulating the cobalt center’s electron density. This can be probed via:
- Cyclic voltammetry to study redox behavior.
- UV-Vis spectroscopy to assess d-d transitions, which correlate with ligand-field splitting .
- DFT calculations (e.g., B3LYP functional) to model charge distribution and frontier molecular orbitals .
Q. What are the common challenges in crystallizing this compound complexes?
- Methodological Answer : Crystallization difficulties arise from solvent choice, counterion effects, and ligand flexibility. Strategies include:
- Slow diffusion of non-solvents (e.g., hexane into THF).
- Using bulky counterions (e.g., PF₆⁻) to stabilize lattice structures.
- Software like SHELXL for refining crystallographic data and resolving disorder .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic hydrogenation?
- Methodological Answer :
- Kinetic isotope effects (KIE) and stoichiometric experiments identify rate-determining steps (e.g., H₂ activation vs. substrate insertion).
- In situ IR/Raman spectroscopy monitors intermediate species during catalysis.
- DFT-based transition-state analysis (using functionals like M06) reveals steric/electronic contributions of the phosphane ligand .
Q. What computational approaches validate experimental data on cobalt-phosphane bond dissociation energies?
- Methodological Answer :
- Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond energies, validated against experimental thermochemical data (e.g., calorimetry).
- Natural Bond Orbital (NBO) analysis quantifies ligand-to-metal donation and back-donation .
Q. How do ligand modifications (e.g., fluorinated aryl groups) alter the catalytic activity of this compound complexes?
- Methodological Answer :
- Substitute dimethyl(phenyl)phosphane with electron-withdrawing groups (e.g., pentafluorophenyl) to enhance oxidative stability.
- Compare turnover frequencies (TOFs) in cross-coupling reactions.
- Single-crystal XRD and Hammett parameters correlate ligand electronic effects with reaction rates .
Q. How can researchers address contradictions in reported catalytic efficiencies of cobalt-phosphane complexes?
- Methodological Answer :
- Systematic benchmarking under standardized conditions (e.g., substrate scope, temperature).
- EPR spectroscopy to detect paramagnetic intermediates that may explain divergent pathways.
- Meta-analyses of literature data to identify trends in ligand design .
Q. What advanced techniques analyze non-covalent interactions (e.g., C–H∙∙∙X) in cobalt-phosphane crystal structures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
